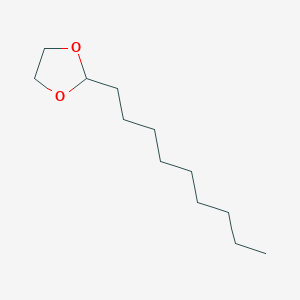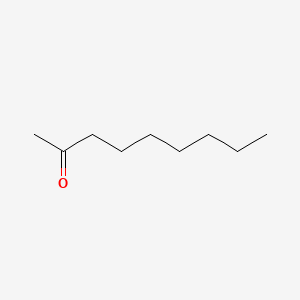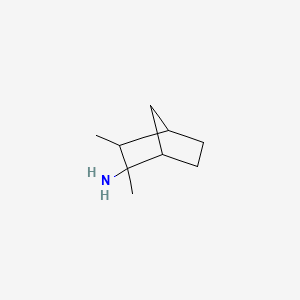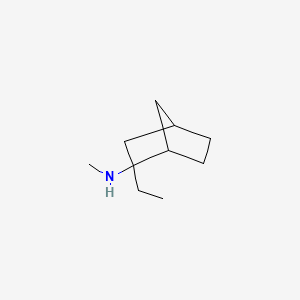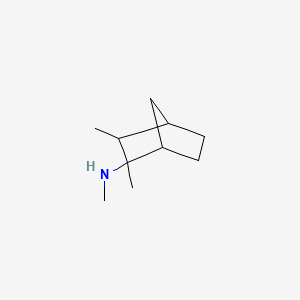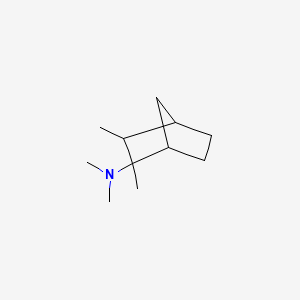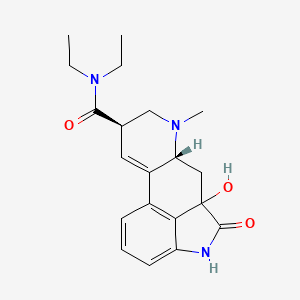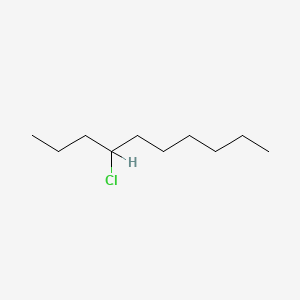
4-Chlorodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorodecane is a biochemical.
Applications De Recherche Scientifique
Electrochemical Degradation and Mineralization
- The degradation and mineralization of 4-chlorophenol (4-CP), a compound related to 4-Chlorodecane, can be achieved through electrochemical oxidation processes. For instance, a study demonstrated the effective mineralization of 4-CP using electrochemical methods with Ti/RuO2 anodes. This research focused on understanding the evolution of chlorine-related species and the formation of various inorganic ions during the process (Qiao et al., 2021).
Photocatalytic Degradation
- The photocatalytic properties of various industrial TiO2 catalysts were investigated for the degradation of 4-chlorophenol, a similar compound to 4-Chlorodecane. This study aimed to compare the efficiencies of these catalysts in treating contaminated waters and understanding the influence of physical characteristics like surface area on photocatalytic activity (Guillard et al., 1999).
Selective Electrochemical Degradation
- The selective electrochemical degradation of 4-chlorophenol at a Ti/RuO2-IrO2 anode in chloride-rich wastewater represents another area of research relevant to 4-Chlorodecane. This study explored the influence of operational parameters like current density and chloride concentration on the degradation process, highlighting the potential for selective degradation in complex wastewater matrices (De Coster et al., 2017).
Anodic Destruction
- Research on the anodic destruction of 4-chlorophenol solutions using dimensional stable anodes (DSA) provides insights into the electrochemical oxidation process, efficiency, and parameters influencing the destruction of compounds like 4-Chlorodecane (Azzam et al., 2000).
Electrochemical Mineralization
- A study on the electrochemical mineralization of chlorophenol by ruthenium oxide coated titanium electrodes examined the degradation mechanism and efficiency under various process conditions. This research offers a perspective on the mineralization of chlorinated compounds, which is pertinent to 4-Chlorodecane (Chauhan et al., 2016).
Propriétés
Numéro CAS |
999-49-5 |
|---|---|
Nom du produit |
4-Chlorodecane |
Formule moléculaire |
C10H21Cl |
Poids moléculaire |
176.72 g/mol |
Nom IUPAC |
4-chlorodecane |
InChI |
InChI=1S/C10H21Cl/c1-3-5-6-7-9-10(11)8-4-2/h10H,3-9H2,1-2H3 |
Clé InChI |
SFSRUCSICQYPSN-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCC)Cl |
SMILES canonique |
CCCCCCC(CCC)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4-Chlorodecane; (+/-)-4-Chlorodecane; 4-Chlorodecane; Decane, 4-chloro-. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



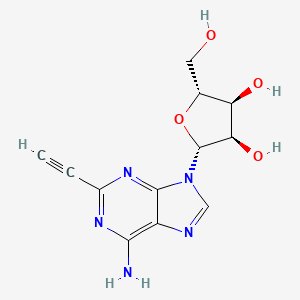
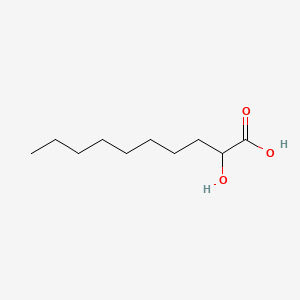
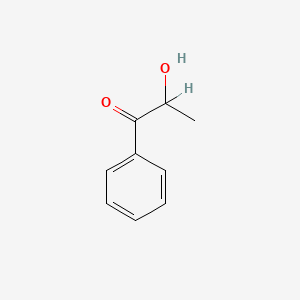
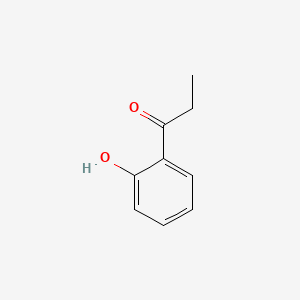
![(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1664088.png)
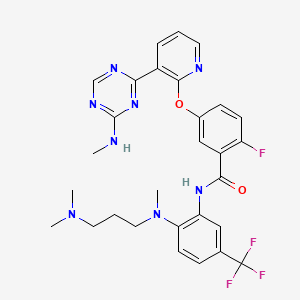
![(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal](/img/structure/B1664091.png)
